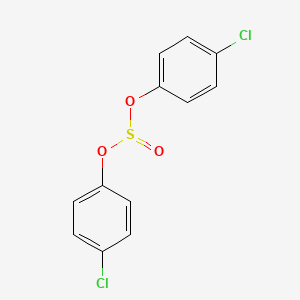

Bis-(p-chlorophenyl)sulfite

CAS No.:

Cat. No.: VC13864761

Molecular Formula: C12H8Cl2O3S

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8Cl2O3S |

|---|---|

| Molecular Weight | 303.2 g/mol |

| IUPAC Name | bis(4-chlorophenyl) sulfite |

| Standard InChI | InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H |

| Standard InChI Key | VMHTVCWRLHHZJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OS(=O)OC2=CC=C(C=C2)Cl)Cl |

Introduction

Chemical Identification and Nomenclature

Bis(4-Chlorophenyl) Sulfoxide

-

CAS Number: 3085-42-5

-

Molecular Formula:

-

Molecular Weight: 271.162 g/mol

-

Physical Properties:

Bis(p-Chlorophenyl) Disulfide

-

CAS Number: 1142-19-4

-

Molecular Formula:

-

Molecular Weight: 287.23 g/mol

-

Hazard Profile: Causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

The absence of bis-(p-chlorophenyl)sulfite in these databases suggests it may be a theoretical or rarely synthesized compound. Its potential structure could involve a sulfite ester linkage () between two p-chlorophenyl groups, but experimental validation is lacking.

Synthesis Pathways for Analogous Compounds

While direct methods for synthesizing bis-(p-chlorophenyl)sulfite are undocumented, established routes for related sulfides and sulfoxides provide insight into plausible approaches:

Levinstein Process for Sulfides

Bis(2-chloroethyl)sulfide (mustard gas) is synthesized via the reaction of disulfur dichloride () with ethylene:

This method highlights the use of chlorinating agents to introduce sulfur-containing functional groups .

Sulfoxide Formation

Bis(4-chlorophenyl) sulfoxide is likely synthesized through oxidation of the corresponding sulfide. For example, thiodiglycol () reacts with phosphorus trichloride () to form sulfoxides :

Analogous oxidation of a bis-(p-chlorophenyl)sulfide precursor with hydrogen peroxide or ozone could yield the sulfite derivative.

Physicochemical Properties

Extrapolating from structurally similar compounds, bis-(p-chlorophenyl)sulfite may exhibit the following properties:

Thermal Stability

-

Boiling Point: Likely exceeds due to high molecular weight and aromatic stabilization.

Solubility and Reactivity

-

Solubility: Poor water solubility, with potential miscibility in organic solvents like dichloromethane or toluene.

-

Hydrolysis: Sulfite esters typically hydrolyze in aqueous acidic or basic conditions to form sulfonic acids or alcohols. For example:

Applications and Industrial Relevance

While bis-(p-chlorophenyl)sulfite itself has no documented uses, related compounds have niche applications:

Bis(4-Chlorophenyl) Sulfoxide

-

Intermediate: Used in agrochemical synthesis, particularly pesticides targeting chlorinated aromatic systems .

-

Thermal Stability: Suits high-temperature reactions in polymer chemistry.

Bis(p-Chlorophenyl) Disulfide

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume